molecular formula C17H15Cl2N3O3S B2512647 2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide CAS No. 648860-66-6

2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide

Cat. No. B2512647
CAS RN: 648860-66-6
M. Wt: 412.29
InChI Key: HTJHTGUCHYJAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide, also known as DTT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Global Trends in 2,4-D Research

Analysis of the scientific literature reveals significant advancements in the understanding of 2,4-D (2,4-dichlorophenoxyacetic acid) toxicity and mutagenicity. Research led by Zuanazzi et al. (2020) employed scientometric review techniques to map out the global contributions and trends in this area. The study highlighted the United States, Canada, and China as leading contributors to research on 2,4-D. Key areas of focus have been identified as occupational risk, neurotoxicity, resistance or tolerance to herbicides, impacts on non-target species, and molecular imprinting strategies. Future research directions are suggested to concentrate on molecular biology, especially gene expression, and assessment of exposure in human or other vertebrate bioindicators, alongside pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Wastewater Treatment in the Pesticide Industry

In the context of environmental protection and resource reclamation, Goodwin et al. (2018) reviewed the treatment options for managing wastewater produced by the pesticide industry, with a focus on 2,4-D and other chlorophenoxy herbicides. The study emphasized the effectiveness of biological processes and granular activated carbon in removing up to 80-90% of toxic pollutants from high-strength wastewaters. This research underscores the importance of experimental evaluation of treatment processes for designing efficient and cost-effective wastewater treatment plants (Goodwin, Carra, Campo, & Soares, 2018).

Microbial Biodegradation of 2,4-D

Magnoli et al. (2020) provided an overview of the role of microorganisms in the degradation of 2,4-D and its main degradation metabolite, 2,4-dichlorophenol (2,4-DCP). The study highlights the advantages of utilizing microbial processes for the remediation of environments contaminated with 2,4-D, thus protecting public health and preventing environmental pollution. This perspective aligns with the need for sustainable and environmentally friendly approaches to manage pesticide residues in agricultural settings (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).

Sorption of 2,4-D to Soil and Minerals

Research by Werner, Garratt, and Pigott (2012) delved into the sorption dynamics of 2,4-D and related phenoxy herbicides to various soil components. Their comprehensive review of soil-water distribution coefficients provides valuable insights into how 2,4-D interacts with soil organic matter and iron oxides, which are crucial for understanding its environmental mobility and persistence. This work is foundational for developing strategies to mitigate the environmental impact of 2,4-D and similar herbicides (Werner, Garratt, & Pigott, 2012).

Mechanism of Action

properties

IUPAC Name

N-[[2-(2,4-dichlorophenoxy)propanoylamino]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3S/c1-10(25-14-8-7-12(18)9-13(14)19)15(23)21-22-17(26)20-16(24)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,23)(H2,20,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJHTGUCHYJAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=S)NC(=O)C1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide

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